N-(3,5-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide
Overview
Description
N-(3,5-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by the presence of a piperazine ring, a methylsulfonyl group, and a dimethylphenyl group, which contribute to its unique chemical properties and reactivity.
Scientific Research Applications
N-(3,5-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in biological assays to study its effects on various biological targets and pathways.
Materials Science: It can be incorporated into polymer matrices or used as a precursor for the synthesis of advanced materials with specific properties.
Chemical Research: The compound can be used as a reagent or intermediate in organic synthesis, enabling the exploration of new chemical reactions and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a nucleophilic aromatic substitution reaction, where a suitable precursor like 3,5-dimethylphenylamine reacts with the piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the aromatic ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Triethylamine, sodium hydroxide
Solvents: Dichloromethane, ethanol, water
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiol derivatives
Substitution Products: Functionalized piperazine or aromatic derivatives
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets and pathways. The piperazine ring and the sulfonyl group can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycine
- 3,5-Dimethylphenyl isocyanate
Uniqueness
N-(3,5-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide is unique due to the presence of both the piperazine ring and the methylsulfonyl group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, stability, and solubility, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-methylsulfonylpiperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-11-8-12(2)10-13(9-11)15-14(18)16-4-6-17(7-5-16)21(3,19)20/h8-10H,4-7H2,1-3H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAHOACWJIMVRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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